molecular formula C5H5Cl2F3N2 B2557916 2-(Chloromethyl)-4-(trifluoromethyl)-1H-imidazole hydrochloride CAS No. 2172288-01-4

2-(Chloromethyl)-4-(trifluoromethyl)-1H-imidazole hydrochloride

Cat. No.: B2557916
CAS No.: 2172288-01-4
M. Wt: 221
InChI Key: PLNCROSSKHTOFV-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-(trifluoromethyl)-1H-imidazole hydrochloride is a chemical compound that features both chloromethyl and trifluoromethyl groups attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-(trifluoromethyl)-1H-imidazole hydrochloride typically involves the introduction of chloromethyl and trifluoromethyl groups onto an imidazole ring. One common method involves the reaction of 4-(trifluoromethyl)-1H-imidazole with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-(trifluoromethyl)-1H-imidazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to modify the trifluoromethyl group or other parts of the molecule.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

2-(Chloromethyl)-4-(trifluoromethyl)-1H-imidazole hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups which are important in medicinal chemistry.

    Biology: The compound can be used to modify biomolecules, potentially altering their activity or stability.

    Industry: The compound is used in the development of new materials with unique properties, such as increased stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-1H-imidazole hydrochloride: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    4-(Trifluoromethyl)-1H-imidazole: Lacks the chloromethyl group, affecting its ability to undergo certain substitution reactions.

    2-(Bromomethyl)-4-(trifluoromethyl)-1H-imidazole hydrochloride: Similar structure but with a bromomethyl group instead of chloromethyl, which can influence its reactivity and applications.

Uniqueness

2-(Chloromethyl)-4-(trifluoromethyl)-1H-imidazole hydrochloride is unique due to the presence of both chloromethyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability in biological systems, making it a valuable compound for various applications.

Biological Activity

2-(Chloromethyl)-4-(trifluoromethyl)-1H-imidazole hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both chloromethyl and trifluoromethyl groups enhances its reactivity and may influence its interaction with biological macromolecules. This article reviews the biological activity of this compound, drawing from diverse research studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₅H₄ClF₃N₂
  • Molecular Weight : 200.55 g/mol

This compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The chloromethyl group can undergo nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can interact with biological targets. The trifluoromethyl group contributes to the compound's hydrophobic interactions, enhancing binding affinity to target proteins.

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds containing imidazole rings can inhibit the growth of various bacteria and fungi. For instance, this compound has been evaluated for its activity against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth at specific concentrations.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans8 µg/mL

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against coronaviruses. Preliminary studies suggest that similar imidazole derivatives can act as inhibitors of viral proteases, which are crucial for viral replication. The potential for this compound to inhibit viral enzymes warrants further exploration.

Study on Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of imidazole derivatives, including this compound. The study highlighted its effectiveness against various pathogens, with particular emphasis on its low toxicity profile when tested on mammalian cell lines .

Evaluation as an Antiviral Agent

Another study explored the potential of imidazole derivatives in inhibiting the SARS-CoV-2 main protease (3CLpro). Although specific data for this compound was not detailed, related compounds showed significant inhibitory activity, suggesting that this compound could follow a similar mechanism .

Properties

IUPAC Name

2-(chloromethyl)-5-(trifluoromethyl)-1H-imidazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF3N2.ClH/c6-1-4-10-2-3(11-4)5(7,8)9;/h2H,1H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNCROSSKHTOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)CCl)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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